2-Oxa-5-azaspiro[3.4]octane oxalate
Overview
Description
2-Oxa-5-azaspiro[3.4]octane oxalate is a spiro compound that features a unique structure combining lactones and oxazines. These compounds are known for their applications in various fields due to their ability to exhibit chromism, which is the reversible interchange between colorless and colored forms . This property makes them valuable in the development of photochromic materials and leuco dyes.
Preparation Methods
The synthesis of 2-Oxa-5-azaspiro[3.4]octane oxalate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic strategies with optimizations for large-scale production.
Chemical Reactions Analysis
2-Oxa-5-azaspiro[3.4]octane oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-Oxa-5-azaspiro[34]octane oxalate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex spiro compounds In biology, its chromic properties make it useful in the development of sensors and indicatorsAdditionally, in the industry, it is employed in the production of photochromic materials and leuco dyes .
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane oxalate involves its ability to undergo reversible chromic changes. This property is primarily due to the spiro structure, which allows the compound to switch between different forms under varying conditions, such as changes in light or pH. The molecular targets and pathways involved in these processes are related to the interactions between the spiro compound and its environment, leading to the observed chromic effects.
Comparison with Similar Compounds
2-Oxa-5-azaspiro[3.4]octane oxalate can be compared with other similar spiro compounds, such as 5-Oxa-2-azaspiro[3.4]octane oxalate . While both compounds share the spiro structure, their specific properties and applications may differ. For instance, this compound is particularly noted for its photochromic properties, making it unique among similar compounds .
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZNINEJYPQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-18-9, 1433363-32-6 | |
Record name | 2-Oxa-5-azaspiro[3.4]octane oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1433363-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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